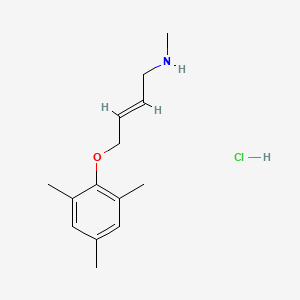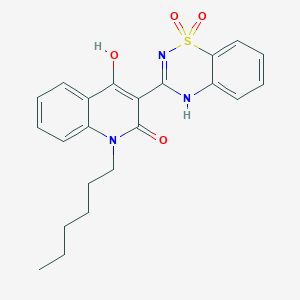![molecular formula C15H15N3O3 B6100384 5-(hydroxymethyl)-4-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-2-methylpyridin-3-ol](/img/structure/B6100384.png)
5-(hydroxymethyl)-4-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-2-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(hydroxymethyl)-4-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-2-methylpyridin-3-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxymethyl, hydroxyphenyl, and hydrazinylidene groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-4-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate pyridine precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the hydrazinylidene group, converting it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with enzymes, receptors, and other biological targets, aiming to discover new therapeutic agents or biochemical tools.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry. It may be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound can be used as a precursor for the production of advanced materials, such as polymers and coatings. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 5-(hydroxymethyl)-4-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-2-methylpyridin-3-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites, while the hydroxymethyl and hydroxyphenyl groups can participate in hydrogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-hydroxymethylfurfural: A related compound with applications in biofuels and materials science.
2,5-bis(hydroxymethyl)furan: Another similar compound used in the production of polymers and resins.
5-hydroxymethyl-2-furancarboxylic acid: Known for its role in the synthesis of bio-based chemicals.
Uniqueness
What sets 5-(hydroxymethyl)-4-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-2-methylpyridin-3-ol apart is its combination of functional groups and structural complexity
Propriétés
IUPAC Name |
5-(hydroxymethyl)-4-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-2-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-15(21)13(12(9-19)6-16-10)8-18-17-7-11-4-2-3-5-14(11)20/h2-8,19-21H,9H2,1H3/b17-7+,18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYPTZSGYYAXJO-ZEELXFFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NN=CC2=CC=CC=C2O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/N=C/C2=CC=CC=C2O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-4-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B6100301.png)
![ethyl 2-[(3-phenyl-2-propynoyl)amino]-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B6100310.png)

![8,8-dimethyl-6-(methylthio)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B6100323.png)
![2-(acetylamino)-N-[(benzylamino)carbonyl]butanamide](/img/structure/B6100330.png)
![2-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6100338.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6100343.png)
![5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride](/img/structure/B6100347.png)
![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6100351.png)
![3,6-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6100376.png)
![2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile](/img/structure/B6100386.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6100390.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1H-1,2,3-triazole](/img/structure/B6100393.png)

